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Compound of Interest

Compound Name:
4-(Dimethoxymethyl)-2-

methylpyrimidine

Cat. No.: B061294 Get Quote

For researchers and scientists engaged in drug discovery and development, understanding the

structure-activity relationship (SAR) of heterocyclic compounds is paramount. This guide

provides a comparative analysis of a series of 2-methylpyrimidine analogues, focusing on their

antidiabetic and antihyperlipidemic activities. The data presented is derived from a study that

synthesized and evaluated novel 2-amino-4-(substituted phenylamino)-6-methylpyrimidine

derivatives.

Data Summary of Biological Activity
The following table summarizes the in vivo antidiabetic and antihyperlipidemic activities of

various 2-methylpyrimidine analogues. The percentage reduction in blood glucose and lipid

levels was measured in Swiss albino mice after treatment with the test compounds.
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Compoun
d ID

R-group
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n

% LDL
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% HDL
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S1 H 52.1 48.2 45.1 50.3 42.1

S2 4-OCH₃ 68.4 65.1 62.3 66.7 58.9

S3 4-Br 65.2 61.8 59.4 63.1 55.3

S4 4-Cl 60.3 57.4 54.8 58.2 51.7

S5 4-F 58.1 55.3 52.1 56.4 49.2

S6 2-NO₂ 45.7 42.1 39.8 43.5 36.4

S7 3-NO₂ 48.9 45.6 42.3 46.8 39.1

S8 4-NO₂ 55.2 51.9 48.7 53.1 46.5

Standard
Glibenclam

ide
72.5 - - - -

Standard
Atorvastati

n
- 70.2 68.5 71.4 62.3

From the data, it is evident that substitutions on the phenylamino ring at the 4-position

significantly influence the biological activity. The compound with a methoxy group at the 4-

position (S2) exhibited the most potent antidiabetic and antihyperlipidemic effects, comparable

to the standard drugs glibenclamide and atorvastatin.[1] Halogen substitutions at the 4-position

(S3, S4, S5) also resulted in good activity, while nitro group substitutions (S6, S7, S8) led to a

decrease in potency.[1]

Experimental Protocols
General Synthesis of 2-amino-4-(substituted
phenylamino)-6-methylpyrimidine derivatives (S1-S8)
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A mixture of guanidine hydrochloride (0.1 mol), the appropriate substituted N-phenyl-3-

oxobutanamide (0.1 mol), and sodium hydroxide (0.1 mol) in ethanol (30 mL) was refluxed for

6-8 hours.[1] The reaction progress was monitored by thin-layer chromatography. After

completion, the reaction mixture was cooled, and the resulting solid was filtered, washed with

water, dried, and recrystallized from ethanol to yield the final compounds.[1] The structure of

the synthesized compounds was confirmed using IR, ¹H-NMR, and mass spectroscopy.[1]

In Vivo Antidiabetic Activity Assay
Healthy Swiss albino mice were fasted overnight and divided into groups. The control group

received a vehicle (0.5% w/v sodium carboxymethyl cellulose). The standard group received

glibenclamide (10 mg/kg body weight). The test groups were treated with the synthesized

compounds (10 mg/kg body weight). Blood samples were collected from the tail vein at 0, 1, 3,

5, and 7 hours after drug administration. Blood glucose levels were estimated using a

glucometer.

In Vivo Antihyperlipidemic Activity Assay
Hyperlipidemia was induced in Swiss albino mice by administering a high-fat diet for 21 days.

The hyperlipidemic mice were then divided into groups. The control group received a vehicle.

The standard group received atorvastatin (10 mg/kg body weight). The test groups were

treated with the synthesized compounds (10 mg/kg body weight) for 7 days. On the 8th day,

blood was collected by retro-orbital puncture, and serum levels of triglycerides, total

cholesterol, LDL, and HDL were determined using standard enzymatic kits.

Visualizations
Experimental Workflow for SAR Study
The following diagram illustrates the general workflow followed for the synthesis and biological

evaluation of the 2-methylpyrimidine analogues.
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Caption: Workflow for the synthesis and biological evaluation of 2-methylpyrimidine analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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